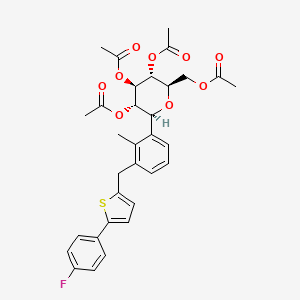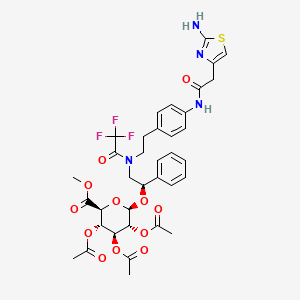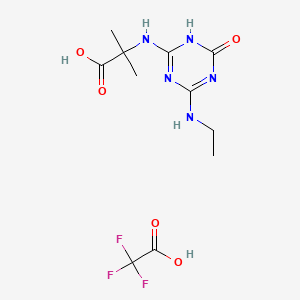
Terbuthylazin metabolite LM4 trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbuthylazin metabolite LM4 trifluoroacetate is a chemical compound that serves as a metabolite of the herbicide terbuthylazine. It is primarily used in the agricultural sector for weed control. The compound is known for its stability and effectiveness in various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terbuthylazin metabolite LM4 trifluoroacetate involves multiple steps. The initial step includes the reaction of terbuthylazine with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the use of advanced purification techniques to obtain a high-purity product. The production is monitored to maintain consistency and quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound are common, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Terbuthylazin metabolite LM4 trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.
Biology: The compound is studied for its effects on various biological systems, including its impact on plant and microbial metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the formulation of herbicides and other agricultural products.
Mechanism of Action
The mechanism of action of terbuthylazin metabolite LM4 trifluoroacetate involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately results in the death of the plant. The compound also affects various metabolic pathways, leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Terbuthylazine: The parent compound from which terbuthylazin metabolite LM4 trifluoroacetate is derived.
Atrazine: Another herbicide with a similar mode of action.
Simazine: A related compound used for weed control.
Uniqueness: this compound is unique due to its specific trifluoroacetate group, which enhances its stability and effectiveness. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H16F3N5O5 |
|---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15N5O3.C2HF3O2/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16;3-2(4,5)1(6)7/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17);(H,6,7) |
InChI Key |
BQVPLBONSNLACM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



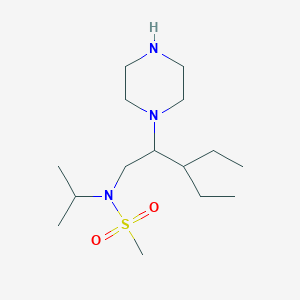
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)


![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
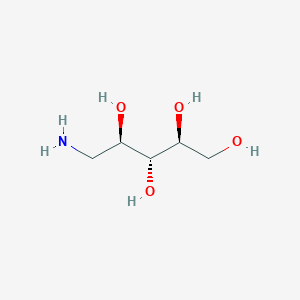

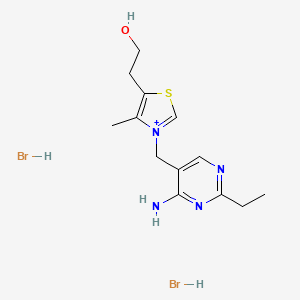
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
